N-Boc-2(S)-2-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)propanal
Description
N-Boc-2(S)-2-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)propanal is a chiral synthetic intermediate characterized by three key functional groups:
- N-Boc (tert-butoxycarbonyl) protection: A widely used amine-protecting group in peptide synthesis, offering stability under basic and nucleophilic conditions .
- TBDPS (tert-butyl(diphenyl)silyl) ether: A bulky silyl protecting group for hydroxyl groups, resistant to acidic hydrolysis and compatible with orthogonal deprotection strategies .
- Aldehyde moiety: A reactive site enabling further functionalization, such as nucleophilic additions or condensations.
This compound likely serves as a precursor in asymmetric synthesis, particularly for pharmaceuticals or complex organic molecules requiring stereochemical control. Its molecular formula is estimated as C₃₁H₃₉NO₃Si (molecular weight ≈ 513.8 g/mol), derived from structural analogs .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[4-[tert-butyl(diphenyl)silyl]oxyphenyl]-3-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO4Si/c1-29(2,3)34-28(33)31-24(22-32)21-23-17-19-25(20-18-23)35-36(30(4,5)6,26-13-9-7-10-14-26)27-15-11-8-12-16-27/h7-20,22,24H,21H2,1-6H3,(H,31,33)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMOYJVAUPZOQY-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2(S)-2-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)propanal typically involves multiple steps:
Protection of the Hydroxyl Group: The hydroxyl group of the starting phenol is protected using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine.
Formation of the Aldehyde: The protected phenol is then subjected to a formylation reaction, often using reagents like dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid such as titanium tetrachloride (TiCl4).
Introduction of the Boc-Protected Amine: The final step involves the introduction of the Boc-protected amine group. This can be achieved through a reductive amination reaction using Boc-protected amine and a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl(diphenyl)silyl ether group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: TBAF, HCl, HBr
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted phenols
Scientific Research Applications
N-Boc-2(S)-2-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)propanal is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-Boc-2(S)-2-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)propanal depends on its application. In synthetic chemistry, it acts as a versatile intermediate, undergoing various chemical transformations. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Analysis
The table below compares functional groups, protecting strategies, and applications of the target compound with structurally related molecules:
Key Observations:
- Boc vs. Silyl Protection: The Boc group (target compound, ) is orthogonal to silyl ethers (TBDPS/TBDMS), enabling sequential deprotection in multi-step syntheses.
- Aldehyde Reactivity : The target compound’s aldehyde group distinguishes it from carboxylic acid () or boronic acid () analogs, allowing reductive amination or Wittig reactions.
- Steric Effects : The TBDPS group in the target compound may reduce solubility in polar solvents compared to TBDMS-protected analogs .
Stability and Reactivity Trends
- Acid/Base Stability : The TBDPS group in the target compound is stable under mild acids (e.g., TFA) but cleaved by fluoride ions (e.g., TBAF), whereas Boc is labile under strong acids (e.g., HCl in dioxane) .
- Orthogonal Deprotection : Sequential removal of Boc (acidic conditions) followed by TBDPS (fluoride) is feasible, a strategy employed in peptide synthesis () and boronic acid functionalization ().
Research Implications
The target compound’s unique combination of Boc, TBDPS, and aldehyde groups positions it as a versatile building block for:
- Chiral Aldol Adducts: The aldehyde can undergo stereoselective additions to ketones or enolates.
- Peptide-PROTAC Conjugates : TBDPS-protected hydroxyl groups enable late-stage modifications in drug discovery.
- Cross-Coupling Reactions: Potential derivatization to boronic acids (as in ) for Suzuki-Miyaura couplings.
Further studies should explore its catalytic asymmetric synthesis and compatibility with bioconjugation techniques.
Biological Activity
N-Boc-2(S)-2-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)propanal is a complex organic compound that has garnered attention in synthetic chemistry and biological research due to its unique structural features and potential applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl(diphenyl)silyl ether group, a Boc-protected amine, and an aldehyde functional group. Its molecular formula is with a molecular weight of 503.7 g/mol. The presence of the bulky tert-butyl(diphenyl)silyl group provides steric protection, influencing the compound's reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Protection of Hydroxyl Group : The hydroxyl group of the starting phenol is protected using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine.
- Formation of Aldehyde : The protected phenol undergoes formylation using reagents like dichloromethyl methyl ether and a Lewis acid (e.g., titanium tetrachloride).
- Introduction of Boc-Protected Amine : A reductive amination reaction introduces the Boc-protected amine using sodium triacetoxyborohydride as a reducing agent.
The biological activity of this compound is largely dependent on its interactions within biochemical pathways. It may act as an enzyme inhibitor or modulator due to its structural characteristics, allowing it to influence specific biochemical reactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown inhibitory effects on carcinogen-induced tumor formation in animal models. In one study, isomers of a similar compound reduced tumor incidence in mice when included in their diet, indicating potential for further investigation into its anticancer mechanisms .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various research contexts. It may interact with specific enzymes involved in metabolic pathways, thereby influencing cellular processes related to growth and proliferation.
Case Studies
- In Vivo Studies : A study on structurally similar compounds demonstrated their ability to inhibit tumor growth in mouse models by interfering with carcinogenic processes . This suggests that this compound could have similar effects.
- Enzyme Interaction Studies : Research focusing on enzyme mechanisms has shown that compounds with similar structural motifs can effectively modulate enzyme activity, leading to altered metabolic profiles in treated organisms.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Boc-2(S)-2-(4-hydroxyphenyl)propanal | Lacks silyl ether group | Moderate anticancer activity |
| N-Boc-2(S)-2-(4-methoxyphenyl)propanal | Contains methoxy group | Lower enzyme inhibition |
| N-Boc-2(S)-2-(4-chlorophenyl)propanal | Features chloro group | Enhanced anticancer properties |
This compound stands out due to its unique silyl ether group, which may enhance its selectivity and potency as a biochemical agent compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
